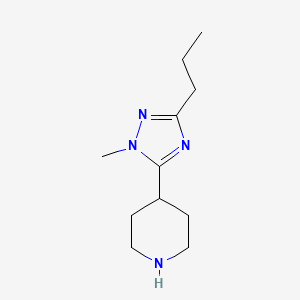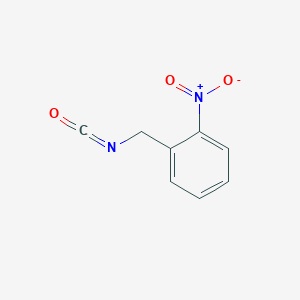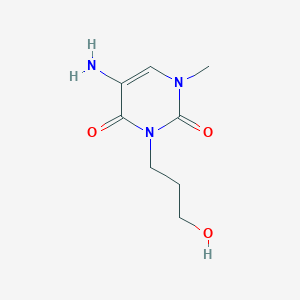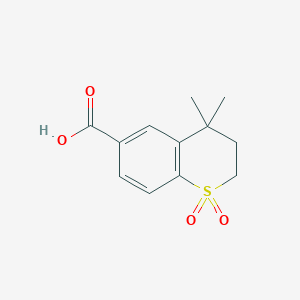
4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid is a complex organic compound known for its unique chemical structure and diverse applications. This compound belongs to the thiochromene family, characterized by a sulfur-containing chromene ring. Its distinct molecular configuration makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of tert-butanol with formaldehyde in the presence of synthetic zeolites and phosphoric acid as catalysts . The reaction is carried out in an autoclave at temperatures ranging from 100°C to 150°C and pressures of 0.5 to 0.6 MPa .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of synthetic zeolites such as NaA, CaA, and NaX with specific pore sizes can enhance the selectivity and efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate specific molecular pathways.
Industry: It is employed in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, influencing the activity of these targets and modulating various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound valuable in therapeutic and research applications.
Comparación Con Compuestos Similares
- 2- (4,4-dimethyl-1,3-dioxo-3,4-dihydro-2 (1H)-isoquinolinyl)acetamide
- 1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Uniqueness: 4,4-Dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid stands out due to its sulfur-containing chromene ring, which imparts unique chemical properties and reactivity. This structural feature differentiates it from other similar compounds and enhances its versatility in various applications.
Propiedades
Fórmula molecular |
C12H14O4S |
|---|---|
Peso molecular |
254.30 g/mol |
Nombre IUPAC |
4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid |
InChI |
InChI=1S/C12H14O4S/c1-12(2)5-6-17(15,16)10-4-3-8(11(13)14)7-9(10)12/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Clave InChI |
MOPJPODBMIGXIA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCS(=O)(=O)C2=C1C=C(C=C2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


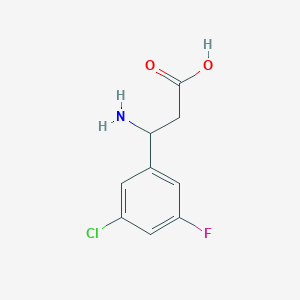

![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13632856.png)
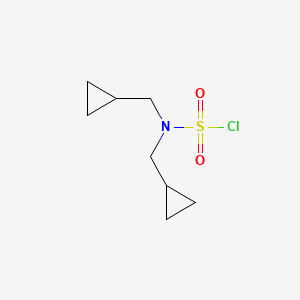
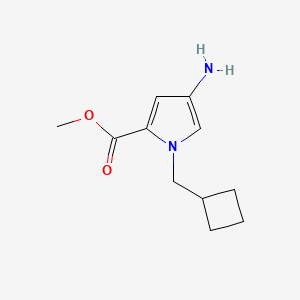
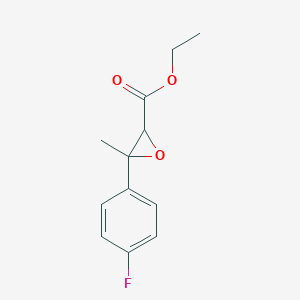
![3-{Spiro[2.2]pentan-1-yl}propan-1-ol](/img/structure/B13632885.png)


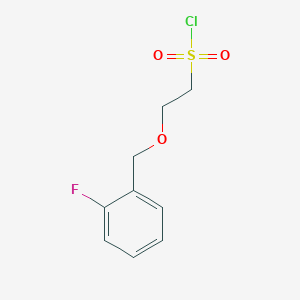
![[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine](/img/structure/B13632904.png)
